Cas no 606491-81-0 (3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one)
606491-81-0 structure
Product Name:3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
CAS-nummer:606491-81-0
MF:C7H8F2O3
MW:178.133429527283
CID:953277
PubChem ID:45080781
Update Time:2025-04-19
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-Pyran-2-one, 3-(difluoroacetyl)tetrahydro- (9CI)
- 183279-72-3
- 606491-81-0
- 2H-Pyran-2-one, 3-(difluoroacetyl)tetrahydro-, (+)- (9CI)
- (+)-3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
- 2H-PYRAN-2-ONE, 3-(DIFLUOROACETYL)TETRAHYDRO-
- 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
- DB-270420
-
- Inchi: 1S/C7H8F2O3/c8-6(9)5(10)4-2-1-3-12-7(4)11/h4,6H,1-3H2
- InChI-sleutel: TYCSIVAPYYPNOW-UHFFFAOYSA-N
- LACHT: FC(C(C1C(=O)OCCC1)=O)F
Berekende eigenschappen
- Exacte massa: 178.04415044g/mol
- Monoisotopische massa: 178.04415044g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 203
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 43.4Ų
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one Gerelateerde literatuur
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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